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molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 87679-21-8

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B017476
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233974B2

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(N[C@@H]([C@@H](C)CC)C([N:9]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][C@@H:11]2[CH2:17][CH2:18][CH2:19][C@H:10]12)=O)=O.COC(N[C@@H](C(C)C)C(O)=O)=O>>[NH:9]1[CH:13]([C:14]([OH:16])=[O:15])[CH2:12][CH:11]2[CH2:17][CH2:18][CH2:19][CH:10]12

Inputs

Step One
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)N1[C@@H]2[C@H](C[C@H]1C(=O)O)CCC2)[C@H](CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09233974B2

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(N[C@@H]([C@@H](C)CC)C([N:9]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][C@@H:11]2[CH2:17][CH2:18][CH2:19][C@H:10]12)=O)=O.COC(N[C@@H](C(C)C)C(O)=O)=O>>[NH:9]1[CH:13]([C:14]([OH:16])=[O:15])[CH2:12][CH:11]2[CH2:17][CH2:18][CH2:19][CH:10]12

Inputs

Step One
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)N1[C@@H]2[C@H](C[C@H]1C(=O)O)CCC2)[C@H](CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09233974B2

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(N[C@@H]([C@@H](C)CC)C([N:9]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][C@@H:11]2[CH2:17][CH2:18][CH2:19][C@H:10]12)=O)=O.COC(N[C@@H](C(C)C)C(O)=O)=O>>[NH:9]1[CH:13]([C:14]([OH:16])=[O:15])[CH2:12][CH:11]2[CH2:17][CH2:18][CH2:19][CH:10]12

Inputs

Step One
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)N1[C@@H]2[C@H](C[C@H]1C(=O)O)CCC2)[C@H](CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09233974B2

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(N[C@@H]([C@@H](C)CC)C([N:9]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][C@@H:11]2[CH2:17][CH2:18][CH2:19][C@H:10]12)=O)=O.COC(N[C@@H](C(C)C)C(O)=O)=O>>[NH:9]1[CH:13]([C:14]([OH:16])=[O:15])[CH2:12][CH:11]2[CH2:17][CH2:18][CH2:19][CH:10]12

Inputs

Step One
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)N1[C@@H]2[C@H](C[C@H]1C(=O)O)CCC2)[C@H](CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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